4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |
InChI Key |
HUKIINOPDOSSOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table summarizes key data for 4-bromo-1H-pyrazole derivatives with varying N1-substituents, derived from the provided evidence:
Key Observations :
- Substituent Bulkiness : Bulky substituents (e.g., 6-methoxynaphthylethyl) generally result in higher molecular weights and lower yields due to steric hindrance during synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) downfield-shift aromatic protons in ¹H NMR, whereas electron-donating groups (e.g., methoxy in the target compound) may upfield-shift signals.
- Solubility : Derivatives with polar substituents (e.g., tetrahydrofuran-2-yl ) exhibit improved solubility in organic solvents like DCM or DMSO compared to purely aromatic analogs.
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the cyclocondensation of 1,3-diketones (e.g., acetylacetone) with 3-methoxybenzyl hydrazine, facilitated by silica gel-supported sulfuric acid (H₂SO₄/SiO₂). The acidic catalyst promotes both cyclization and subsequent bromination using N-bromosaccharin (NBSac). The solvent-free conditions ensure rapid reaction kinetics, with completion in 5–15 minutes at room temperature.
Example Protocol
-
Cyclocondensation : Combine acetylacetone (1.0 eq), 3-methoxybenzyl hydrazine (1.0 eq), and H₂SO₄/SiO₂ (0.01 g/mmol reactant). Grind at room temperature for 5 minutes.
-
Bromination : Add NBSac (1.0 eq) to the mixture and grind for an additional 7–10 minutes.
-
Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (hexane:ethyl acetate = 10:1).
Key Data
Multi-Step Synthesis via N-Alkylation and Bromination
This route involves sequential N-alkylation of pyrazole precursors followed by bromination, offering modular control over substituents.
N-Alkylation of Pyrazole Core
The 3-methoxybenzyl group is introduced via alkylation of 1H-pyrazole using 3-methoxybenzyl bromide under basic conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance N1-selectivity:
Procedure
-
Dissolve 1H-pyrazole (1.0 eq) in dry DMF. Add NaH (1.1 eq) at 0°C under inert atmosphere.
-
Dropwise add 3-methoxybenzyl bromide (1.05 eq). Stir at 60°C for 2 hours.
-
Quench with water, extract with ethyl acetate, and purify via chromatography to isolate 1-(3-methoxybenzyl)-1H-pyrazole.
Regioselective Bromination
Bromination at position 4 is achieved using tribromooxyphosphorus (POBr₃) in dichloromethane:
Protocol
-
Dissolve 1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq) in CH₂Cl₂.
-
Add POBr₃ (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via chromatography.
Comparative Analysis of Synthetic Routes
Advanced Bromination Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with 3-methoxybenzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key factors affecting yield include:
- Temperature : Optimal reflux temperatures (80–120°C) prevent side reactions.
- Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with ethyl acetate/hexane gradients (1:4 to 1:8) isolates the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and pyrazole ring protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 307.03 g/mol) .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the bromine and methoxybenzyl groups .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Initial pharmacological profiling often includes:
- Enzyme Inhibition Assays : Test interactions with kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or EGFR .
Advanced Research Questions
Q. How do substituent variations (e.g., bromine vs. trifluoromethyl) impact the reactivity of pyrazole derivatives?
- Methodological Answer : Substituent effects are studied via:
- Comparative Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings (bromine’s superior leaving-group ability vs. trifluoromethyl’s electron-withdrawing effects) .
- Electrochemical Analysis : Cyclic voltammetry reveals electron density changes at the pyrazole ring (e.g., bromine increases electrophilicity) .
- Table : Reactivity Comparison
| Substituent | Suzuki Coupling Rate (k, s⁻¹) | Hammett σ Value |
|---|---|---|
| -Br | 1.2 × 10⁻³ | +0.26 |
| -CF₃ | 4.5 × 10⁻⁴ | +0.54 |
| Data sourced from kinetic studies on analogous pyrazoles . |
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazoles?
- Methodological Answer : Discrepancies arise from assay conditions or substituent positioning. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
- Metabolic Stability Tests : LC-MS/MS evaluates hepatic microsome degradation to rule out false negatives .
- Structural Analog Synthesis : Compare 4-bromo vs. 5-bromo isomers to isolate positional effects .
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity in cross-coupling (e.g., Buchwald-Hartwig) is controlled by:
- Ligand Selection : XPhos ligands favor C4-bromine activation over N-alkylation .
- Solvent Polarity : Non-polar solvents (toluene) reduce competing SN2 pathways .
- Temperature Gradients : Lower temperatures (60°C) minimize byproduct formation .
Comparative Analysis of Analogues
Q. How does the 3-methoxybenzyl group influence physicochemical properties compared to other aryl substituents?
- Methodological Answer : The 3-methoxy group enhances solubility and π-stacking in biological systems. Comparative
| Substituent | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|
| 3-Methoxybenzyl | 2.8 | 0.45 |
| 4-Fluorobenzyl | 3.1 | 0.28 |
| 4-Chlorobenzyl | 3.5 | 0.12 |
| Data derived from HPLC and shake-flask experiments . |
Key Challenges in Mechanistic Studies
Q. What experimental designs elucidate the role of the methoxy group in modulating biological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize des-methoxy and methoxy-to-hydroxy analogs to assess hydrogen-bonding contributions .
- SAR Studies : Test analogues against kinase panels to map substituent-activity relationships .
- Pharmacophore Modeling : Identify critical electrostatic interactions using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
